molecular formula C20H22ClN5O3 B2957824 5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 923156-75-6

5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2957824
CAS RN: 923156-75-6
M. Wt: 415.88
InChI Key: NEDUAPCOYWLUCI-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The chemical compound belongs to a class of substances that have been synthesized and characterized for their potential applications in various fields of scientific research. For instance, compounds with similar structures have been explored for their antimicrobial activities. A study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some with good to moderate effectiveness against test microorganisms (Bektaş et al., 2007).

Biological Evaluation for Pharmacological Properties

  • The structural framework of 1,2,3-triazole carboxamide derivatives has been a focal point in the search for new pharmacologically active compounds. For example, a study detailed the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, demonstrating the versatility of these compounds in chemical synthesis aimed at exploring biological activities (Kan, 2015).

Anticancer and Anti-inflammatory Agents

  • The triazole core has been incorporated into molecules designed to inhibit specific biological targets. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of triazole derivatives in treating cancer and inflammation (Rahmouni et al., 2016).

Enzyme Inhibition Studies

  • Another research avenue involves the investigation of triazole derivatives as enzyme inhibitors. A study presented new synthetic 1,2,4-triazole derivatives and evaluated their cholinesterase inhibition potential, offering insights into their use in treating diseases related to enzyme dysfunction (Riaz et al., 2020).

Synthesis of Peptidomimetics and Biologically Active Compounds

  • Triazole compounds are also pivotal in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition process for synthesizing a protected version of triazole amino acid, underscoring the compound's utility in creating triazole-containing dipeptides and inhibitors (Ferrini et al., 2015).

Mechanism of Action

properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-28-16-7-6-13(11-17(16)29-2)8-9-23-20(27)18-19(22)26(25-24-18)12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDUAPCOYWLUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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